molecular formula C16H26N4O2S B6446353 1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1,4-diazepane CAS No. 2640882-14-8

1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1,4-diazepane

Cat. No.: B6446353
CAS No.: 2640882-14-8
M. Wt: 338.5 g/mol
InChI Key: XWFHYYULXGAVJR-UHFFFAOYSA-N
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Description

The compound 1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1,4-diazepane is a chemical entity with a unique molecular structure, consisting of cyclopropane and sulfonyl groups attached to a diazepane ring with a cyclopenta[c]pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1,4-diazepane typically involves multi-step procedures. Here is a possible synthetic route:

  • Formation of the Cyclopropanesulfonyl Group: : This can be achieved through the reaction of a cyclopropane derivative with sulfonyl chloride in the presence of a base such as pyridine.

  • Synthesis of the Diazepane Ring: : Starting with a suitable diamine, the diazepane ring can be constructed via cyclization using appropriate reagents and conditions, such as heating with a dehydrating agent.

  • Attachment of the Cyclopropanesulfonyl Group to the Diazepane Ring: : This involves a nucleophilic substitution reaction where the diazepane ring attacks the sulfonyl chloride derivative.

  • Incorporation of the Cyclopenta[c]pyrazol Moiety: : This step might involve the condensation of the diazepane derivative with a cyclopenta[c]pyrazole precursor under acidic or basic conditions.

Industrial Production Methods: Industrial production methods would likely focus on optimizing yield and purity while minimizing cost and environmental impact. This could involve continuous flow processes, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1,4-diazepane can undergo various chemical reactions:

  • Oxidation: : The compound might be prone to oxidation at the cyclopropanesulfonyl group or the diazepane ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction could occur at the sulfonyl group, potentially converting it into a sulfide. Reducing agents like lithium aluminum hydride (LiAlH4) could be employed.

  • Substitution: : Substitution reactions might involve replacing the sulfonyl group or modifying the pyrazole moiety. Reagents for these reactions could include halides or nucleophiles under appropriate conditions.

Major products from these reactions would vary depending on the reagents and conditions but could include oxidized or reduced derivatives, substituted pyrazoles, and various cyclopropane ring-opened products.

Scientific Research Applications

Chemistry: 1-(Cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1,4-diazepane could serve as an intermediate in the synthesis of more complex molecules, acting as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound might be investigated for its potential as a pharmacophore, due to its unique structural features that could interact with various biological targets.

Industry: Industrially, the compound could be used in the development of new materials, such as polymers with specific properties imparted by the cyclopropane and diazepane groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The cyclopropanesulfonyl group could be critical for binding affinity, while the diazepane ring might influence the compound's conformation and stability. Key pathways involved could include inhibition of specific enzymes, blocking of receptor sites, or alteration of signaling cascades.

Comparison with Similar Compounds

Similar compounds might include other diazepane derivatives or cyclopropanesulfonyl-containing molecules. Compared to these, 1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1,4-diazepane stands out due to its combined structural features, offering potentially unique biological and chemical properties. Listing similar compounds:

  • 1-(Cyclopropanesulfonyl)-piperidine derivatives

  • 1,4-Diazepane analogs without the sulfonyl or pyrazole groups

  • Cyclopropanesulfonyl-benzene derivatives

This compound's distinct combination of structural moieties gives it unique characteristics that may offer advantages in specific applications, such as enhanced binding affinity or improved stability.

Hope that fits the bill

Properties

IUPAC Name

3-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-18-16(14-4-2-5-15(14)17-18)12-19-8-3-9-20(11-10-19)23(21,22)13-6-7-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFHYYULXGAVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CN3CCCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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